molecular formula C25H21BrClP B8177301 (4-BroMobenzyl)triphenylphosphoniuM chloride

(4-BroMobenzyl)triphenylphosphoniuM chloride

Cat. No.: B8177301
M. Wt: 467.8 g/mol
InChI Key: BXQNARIPFSYECU-UHFFFAOYSA-M
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Description

(4-BroMobenzyl)triphenylphosphoniuM chloride is an organophosphorus compound with the molecular formula C25H21BrClP. It is a white to almost white solid that is hygroscopic and soluble in methanol . This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

(4-BroMobenzyl)triphenylphosphoniuM chloride can be synthesized through the reaction of triphenylphosphine with 4-bromobenzyl chloride. The reaction typically occurs in an inert atmosphere at room temperature. The product is then purified through recrystallization from ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as in the laboratory. The process includes the use of high-purity reagents and controlled environments to ensure the quality and yield of the product.

Chemical Reactions Analysis

Types of Reactions

(4-BroMobenzyl)triphenylphosphoniuM chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Major Products Formed

The major products formed from reactions involving this compound depend on the type of reaction. For example, nucleophilic substitution reactions can yield different substituted benzyl triphenylphosphonium compounds .

Scientific Research Applications

(4-BroMobenzyl)triphenylphosphoniuM chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-BroMobenzyl)triphenylphosphoniuM chloride involves its ability to act as a nucleophile or electrophile in chemical reactions. The molecular targets and pathways depend on the specific reaction and conditions. For example, in nucleophilic substitution reactions, the compound can donate its bromine atom to form new chemical bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-BroMobenzyl)triphenylphosphoniuM chloride is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions. Its chloride ion also provides different reactivity compared to its bromide counterpart .

Properties

IUPAC Name

(4-bromophenyl)methyl-triphenylphosphanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21BrP.ClH/c26-22-18-16-21(17-19-22)20-27(23-10-4-1-5-11-23,24-12-6-2-7-13-24)25-14-8-3-9-15-25;/h1-19H,20H2;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXQNARIPFSYECU-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[P+](CC2=CC=C(C=C2)Br)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21BrClP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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